7-Chloro-3-nitro-2H-chromen-2-one
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Overview
Description
7-Chloro-3-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. The addition of chloro and nitro groups to the chromen-2-one core enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-nitro-2H-chromen-2-one typically involves the nitration of 7-chloro-2H-chromen-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), amines, thiols.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: 7-Chloro-3-amino-2H-chromen-2-one.
Substitution: 7-Substituted-3-nitro-2H-chromen-2-one derivatives.
Oxidation: Quinone derivatives of this compound
Scientific Research Applications
7-Chloro-3-nitro-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, optical brighteners, and fluorescent probes
Mechanism of Action
The biological activity of 7-Chloro-3-nitro-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The chloro group can facilitate binding to specific enzymes or receptors, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-methyl-6-nitro-2H-chromen-2-one
- 7-Hydroxy-4-methyl-2H-chromen-2-one
- 7-Chloro-4-methyl-2H-chromen-2-one
Uniqueness
7-Chloro-3-nitro-2H-chromen-2-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H4ClNO4 |
---|---|
Molecular Weight |
225.58 g/mol |
IUPAC Name |
7-chloro-3-nitrochromen-2-one |
InChI |
InChI=1S/C9H4ClNO4/c10-6-2-1-5-3-7(11(13)14)9(12)15-8(5)4-6/h1-4H |
InChI Key |
HVPHOLCDFMMYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=O)C(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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